![molecular formula C13H17N5O2S B2564433 (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 2194846-57-4](/img/structure/B2564433.png)
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves several modifications in the 1,3,4-thiadiazole moiety . In a study, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were described as selective GLS1 inhibitors . The structure-activity relationship was explored through introducing the hydrophilic skeleton and different chains based on BPTES .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and depend on the specific derivative. For example, one compound showed potent results at 40 mg/kg with 90% protection for the MES test .Scientific Research Applications
- Specifically, compound 4i demonstrated higher bioactivity against Phytophthora infestans (the pathogen responsible for potato late blight) compared to the commercial fungicide Dimethomorph .
- While exhibiting moderate to poor antibacterial effects, they showed promise against bacterial pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pvcitri (Xcc) .
- Researchers have assessed the cytotoxic effects of compounds 1–10 on various cell lines, including K562 chronic myeloid leukemia (CML) cells and HeLa cervical carcinoma cells .
- Although not directly mentioned for this specific compound, 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory properties in other studies .
Antifungal Activity
Antibacterial Properties
Cytotoxic Effects
Anti-Inflammatory Potential
Plant Growth Regulation
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial properties , suggesting that the compound may target bacterial or fungal cells.
Biochemical Pathways
Based on the antimicrobial properties of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacterial or fungal cells, leading to cell death.
Result of Action
Based on the antimicrobial properties of similar compounds , it can be inferred that the compound may lead to cell death in bacterial or fungal cells.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9-7-11(17(2)16-9)12(19)18-5-3-10(4-6-18)20-13-15-14-8-21-13/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTERTMYJGLIQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine |
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